Octahedral Ni(II) Coordination Geometry
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate, in its hydrolyzed carboxylic acid form, forms an octahedral Ni(II) hexaaqua complex with specific hydrogen-bonding networks [1]. In contrast, 2-amino-thiazole analogs (e.g., CAS 937632-48-9) engage in different coordination modes due to the availability of the amino group for direct metal binding, precluding formation of the identical supramolecular architecture .
| Evidence Dimension | Crystal system and coordination geometry |
|---|---|
| Target Compound Data | Triclinic, space group P-1; Ni(II) in octahedral environment coordinated by six water molecules; anion not directly coordinated to metal |
| Comparator Or Baseline | 2-Amino-thiazole benzoate derivatives: direct coordination via amino nitrogen |
| Quantified Difference | Qualitative difference in coordination mode: indirect (H-bonding only) versus direct metal binding; crystallographic parameters: a = 7.1844 Å, b = 7.2084 Å, c = 15.5621 Å, α = 78.388°, β = 81.285°, γ = 71.734°, V = 746.26 ų [1] |
| Conditions | Single-crystal X-ray diffraction at 291(2) K, Mo Kα radiation |
Why This Matters
This distinct coordination behavior dictates the compound's suitability as a ligand precursor for constructing specific metal-organic frameworks, a property not reproducible with amino-substituted analogs.
- [1] Zhang, H. K., et al. (2008). Hexaaquanickel(II) bis{4-[(2-chlorothiazol-5-yl)methoxy]benzoate} dihydrate. Acta Crystallographica Section E, 64(4), m567–m568. View Source
